molecular formula C16H20N4O B14876495 N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)cyclohexanecarboxamide

N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)cyclohexanecarboxamide

Cat. No.: B14876495
M. Wt: 284.36 g/mol
InChI Key: JTMLASHFEQPMIF-UHFFFAOYSA-N
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Description

N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)cyclohexanecarboxamide is a complex organic compound that features a unique structure combining an imidazole ring, a pyridine ring, and a cyclohexane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)cyclohexanecarboxamide typically involves multi-step organic reactions One common method includes the formation of the imidazole ring followed by its attachment to the pyridine ringThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole and pyridine derivatives, such as:

  • 2-methyl-1H-imidazole
  • 3-pyridinecarboxamide
  • Cyclohexanecarboxamide

Uniqueness

What sets N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)cyclohexanecarboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H20N4O

Molecular Weight

284.36 g/mol

IUPAC Name

N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]cyclohexanecarboxamide

InChI

InChI=1S/C16H20N4O/c1-12-17-9-10-20(12)15-8-7-14(11-18-15)19-16(21)13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H,19,21)

InChI Key

JTMLASHFEQPMIF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=NC=C(C=C2)NC(=O)C3CCCCC3

Origin of Product

United States

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